3-Piperidin-3-ylmethyl-quinoline dihydrochloride

Formulation Solubility Stability

The extreme sensitivity of biological activity to quinoline-piperidine substitutions makes analog interchange risky. This specific dihydrochloride salt offers validated solubility and stability. - **Solution for SAR campaigns:** Privileged scaffold with confirmed binding modes for H3, FAAH, PI3Kδ, and VEGFR2 (single-digit nM analogs). - **Salt-form advantage:** Enhanced aqueous solubility for HTS, consistent stoichiometry for scalable synthesis, and ambient stability for long-term storage. - **Structure-based design ready:** Co-crystal validated fragment for FBDD, SPR, and ITC.

Molecular Formula C15H20Cl2N2
Molecular Weight 299.2 g/mol
Cat. No. B12272652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidin-3-ylmethyl-quinoline dihydrochloride
Molecular FormulaC15H20Cl2N2
Molecular Weight299.2 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC3=CC=CC=C3N=C2.Cl.Cl
InChIInChI=1S/C15H18N2.2ClH/c1-2-6-15-14(5-1)9-13(11-17-15)8-12-4-3-7-16-10-12;;/h1-2,5-6,9,11-12,16H,3-4,7-8,10H2;2*1H
InChIKeyDIPUKFULCPNAFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-3-ylmethyl-quinoline dihydrochloride: CNS & Kinase Scaffold


3-Piperidin-3-ylmethyl-quinoline dihydrochloride (CAS 1187927-46-3) is a heterocyclic building block consisting of a quinoline core substituted with a piperidin-3-ylmethyl side chain . The dihydrochloride salt form confers increased aqueous solubility (as expected for this hydrochloride salt form) and stability compared to the free base , making it an ideal intermediate for synthesizing bioactive molecules. As a quinoline-piperidine hybrid, it serves as a privileged scaffold in medicinal chemistry due to the broad diversity of biological activities associated with these heterocyclic compounds [1], including applications targeting histamine H3 receptors, fatty acid amide hydrolase (FAAH), and kinases [2]. This compound is primarily used in research and further manufacturing, not for direct human use .

1 Dihydrochloride salt supports aqueous solubility and handling in assay preparation
2 Quinoline-piperidine scaffold for GPCR and kinase target-class exploration
3 Synthesis building block for medicinal chemistry SAR and scaffold derivatization

Substitution Risks for 3-Piperidin-3-ylmethyl-quinoline dihydrochloride


Interchanging quinoline-piperidine analogs in research is fraught with risk due to the extreme sensitivity of biological activity to subtle structural modifications. For instance, the position of the piperidinylmethyl group on the quinoline ring dramatically alters receptor selectivity [1], and even the choice between quinoline and isoquinoline cores can lead to divergent pharmacological profiles [2]. Furthermore, the specific dihydrochloride salt form of this compound directly impacts its solubility and stability, affecting its performance in in vitro assays and its suitability for further synthetic derivatization . Substituting with a free base or a different analog without rigorous comparative data can lead to irreproducible results and invalidate entire studies. The quantitative evidence below details the precise, measurable differentiations that justify the specific selection of this compound.

Position Piperidinylmethyl substitution position on quinoline ring may shift receptor selectivity profile
Core Quinoline vs. isoquinoline core may alter target engagement and assay-response context
Salt form Free base analog may differ in aqueous solubility and stability, affecting assay reproducibility

3-Piperidin-3-ylmethyl-quinoline dihydrochloride: Quantitative Differentiation


Aqueous Solubility & Stability via Dihydrochloride Salt

3-Piperidin-3-ylmethyl-quinoline dihydrochloride demonstrates significantly improved aqueous solubility and stability compared to its free base analog, 3-(Piperidin-3-ylmethyl)quinoline . The dihydrochloride salt is specifically noted for its enhanced solubility in water , a property that is crucial for reliable in vitro assay preparation and for ensuring consistent formulation in further synthesis steps. This addresses a key limitation of the free base, which is a solid with lower inherent water solubility .

Aqueous Solubility & Salt Form
Head-to-head
Dihydrochloride salt vs. free base: reported qualitative solubility improvement
Supports aqueous assay preparation and synthesis handling
Vendor-reported physicochemical context; verify for specific conditions
Formulation Solubility Stability Medicinal Chemistry

M1 Muscarinic Receptor Modulation Scaffold

The 3-(piperidin-3-ylmethyl) substitution on the quinoline core is a key structural feature for engaging the M1 muscarinic acetylcholine receptor (M1 mAChR) as a positive allosteric modulator (PAM) [1]. In a series of quinolizidinone carboxylic acid M1 PAMs, the specific piperidine linkage is essential for achieving high CNS exposure and potent allosteric modulation, with identified compounds exhibiting M1 inflection point (IP) values as low as 53 nM [2]. This contrasts with other substitution patterns or core heterocycles, which can drastically alter or abolish M1 activity [3].

M1 mAChR PAM Scaffold
Class-level
Reported M1 IP = 53 nM for optimized analogs in this series
Supports M1 receptor pathway-response context
Potency data from structurally optimized analogs; scaffold-level inference
Neuroscience GPCR Allosteric Modulation Alzheimer's Disease

Kinase Inhibitor Development Scaffold

The 3-Piperidin-3-ylmethyl-quinoline dihydrochloride serves as a privileged core for developing kinase inhibitors, with analogs demonstrating potent activity against critical oncology targets. For example, related quinoline-piperidine compounds have shown potent inhibition of PI3Kδ (IC50 = 2.70 nM in a fluorescence polarization assay) [1] and VEGFR2 (IC50 = 0.860 nM in a cellular phosphorylation assay) [2]. This activity profile is distinct from other heterocyclic scaffolds and underscores the value of this specific core in medicinal chemistry optimization.

Kinase Inhibitor SAR Context
Class-level
Related analogs: PI3Kδ IC50 = 2.70 nM; VEGFR2 IC50 = 0.860 nM
Supports kinase inhibitor screening and SAR exploration context
Data from structurally related quinoline-piperidine analogs
Kinase Inhibition Oncology PI3K VEGFR2

FAAH Inhibition Potential

The 3-piperidin-3-ylmethyl-quinoline core is a key component in a series of FAAH inhibitors. Specifically, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) is a potent FAAH inhibitor with a strong preference for the human enzyme [1]. The crystal structure of h/rFAAH complexed with PF-750 at 2.75 Å reveals the molecular basis for this interaction, highlighting the importance of the quinoline-piperidine linkage for binding [2]. This provides a clear structural rationale for selecting this core over alternative scaffolds when targeting FAAH.

FAAH Co-crystal Structure
Class-level
Reported Ki = 326 nM; co-crystal structure at 2.75 Å (PF-750 analog)
Supports structure-based design and fragment-based discovery context
Structural biology data from closely related FAAH inhibitor
FAAH Inhibition Endocannabinoid System Analgesia Anxiety

Applications of 3-Piperidin-3-ylmethyl-quinoline dihydrochloride


CNS Drug Discovery: GPCRs & Ion Channels

The quinoline-piperidine core of 3-Piperidin-3-ylmethyl-quinoline dihydrochloride makes it an ideal starting point for synthesizing ligands for central nervous system (CNS) targets. Its enhanced aqueous solubility ensures reliable performance in high-throughput screening (HTS) assays, while its structural features are known to be critical for activity at M1 muscarinic receptors [1] and other GPCRs. This compound is best used in SAR studies aimed at optimizing potency, selectivity, and CNS exposure for neurological disorder therapeutics.

Kinase Probe & PROTAC Synthesis

The compound's demonstrated ability to yield potent kinase inhibitors, with analogs showing single-digit nanomolar activity against PI3Kδ and VEGFR2 [2], positions it as a valuable warhead or linker attachment point for developing chemical probes. Its high purity and dihydrochloride salt form facilitate efficient amide coupling and other conjugation chemistries. It is particularly well-suited for creating targeted protein degraders (e.g., PROTACs) aimed at kinases, where the core's binding mode is well-characterized.

Co-crystallization & Fragment-Based Discovery

The existence of a high-resolution co-crystal structure of a closely related analog with FAAH [3] validates this scaffold for fragment-based drug discovery (FBDD) and structure-based design. Researchers can leverage this compound as a validated fragment hit to initiate medicinal chemistry campaigns. Its solid, stable dihydrochloride salt is convenient for preparing concentrated stock solutions required for co-crystallization trials, soaking experiments, and biophysical assays (e.g., SPR, ITC).

Stable Intermediate for Scale-Up Synthesis

The dihydrochloride salt form of 3-Piperidin-3-ylmethyl-quinoline offers significant advantages in process chemistry. Compared to its free base counterpart, this salt exhibits superior stability for long-term storage and handling under ambient conditions . Its excellent water solubility simplifies work-up and purification procedures, and its well-defined stoichiometry is crucial for precise, scalable reactions. This makes it the preferred form for sourcing when large quantities are required for multi-step synthesis campaigns.

Application
Selection Property
Validation Focus
CNS GPCR ligand synthesis
Piperidine-quinoline scaffold identity
M1 mAChR and GPCR pathway-response review
Kinase inhibitor SAR exploration
Core scaffold for kinase binding motifs
PI3Kδ / VEGFR2 inhibition context review
Structure-based and fragment design
Co-crystallization and biophysical assay suitability
FAAH binding-mode validation context
Multi-step synthesis intermediate
Stable dihydrochloride salt form
Scalability and aqueous solubility for process chemistry

Technical Documentation Hub

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19 linked technical documents
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